2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine
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Overview
Description
N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide typically involves the reaction of 2-chloroacetyl chloride with 1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Chloroacetyl)-1-(phenylmethyl)pyrrolidine-2-carbohydrazide
- N’-(2-Chloroacetyl)-1-(methyl)pyrrolidine-2-carbohydrazide
Uniqueness
N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide is unique due to the presence of the p-tolylmethyl group, which can influence its reactivity and interaction with biological targets. This structural feature might confer specific properties that make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C15H20ClN3O2 |
---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-1-[(4-methylphenyl)methyl]pyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C15H20ClN3O2/c1-11-4-6-12(7-5-11)10-19-8-2-3-13(19)15(21)18-17-14(20)9-16/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)(H,18,21) |
InChI Key |
DWZAEAMGFWZEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2C(=O)NNC(=O)CCl |
Origin of Product |
United States |
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